An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenylpyrimidine-4(1H)-thione and Its Analogs
An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenylpyrimidine-4(1H)-thione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1,5-Diphenylpyrimidine-4(1H)-thione and its structurally related analogs. Due to a lack of specific experimental data for 1,5-Diphenylpyrimidine-4(1H)-thione in the available literature, this guide leverages data from closely related dihydropyrimidine-thione derivatives to provide insights into its synthesis, reactivity, and potential biological activities.
Core Chemical Properties
Derivatives of 3,4-dihydropyrimidine-2(1H)-thione (DHPMT) are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The properties of these compounds are significantly influenced by the substituents on the pyrimidine ring.
Physicochemical Properties of Dihydropyrimidine-thione Analogs
Quantitative physicochemical data for various dihydropyrimidine-thione derivatives are summarized below. This data provides a basis for estimating the properties of 1,5-Diphenylpyrimidine-4(1H)-thione.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | 260.29 | 204-205 | [3] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₃ | 294.73 | 213-215 | [3] |
| 1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one | C₁₅H₁₈N₂OS | 274.38 | Not Specified | [4] |
Spectroscopic Data of Dihydropyrimidine-thione Analogs
Spectroscopic analysis is crucial for the structural elucidation of these compounds. Below are typical spectral data for representative dihydropyrimidine-thione analogs.
¹H NMR Spectral Data
| Compound Name | Solvent | Chemical Shifts (δ ppm) and Multiplicities | Reference |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 7.55 (bs, 1H), 7.32-7.28 (m, 5H), 5.54 (bs, 1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.16 (t, J=7.2 Hz, 3H) | [3] |
| 1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one | Not Specified | 8.07 (s, 1H, NH), 8.06–7.39 (m, Ar-H), 5.03 (s, 3H, Csp²–CH₃), 2.87 (s, 3H, acetyl), 1.52 (s, 6H, gem-dimethyl) | [4] |
FTIR Spectral Data
| Compound Name | Stretching Vibrations (cm⁻¹) | Reference |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4, 1648.9, 1468.8, 1286.7, 1220.5, 1092, 780.4 | [3] |
| 1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one | 1733 (C=S), 1696-1597 (C=C) | [4] |
Synthesis and Reactivity
The most common and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs is the Biginelli reaction.[5][6][7] This one-pot, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea.
General Experimental Protocol: Biginelli Reaction
A mixture of an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and thiourea (1 mmol) is heated under reflux in a suitable solvent such as ethanol (15 mL).[8] A catalyst, such as a Brønsted or Lewis acid, is often employed to improve the reaction yield and rate.[9] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from an appropriate solvent to yield the pure 3,4-dihydropyrimidine-2(1H)-thione derivative.[8]
The reactivity of the dihydropyrimidine-thione scaffold allows for further chemical modifications. For instance, the thione group can undergo S-alkylation, and the N-H protons can be substituted.[10]
Potential Biological Activity and Signaling Pathways
While specific biological targets for 1,5-Diphenylpyrimidine-4(1H)-thione have not been identified, the broader class of dihydropyrimidine-thiones has been investigated for various pharmacological activities. Notably, certain derivatives have shown potential as inhibitors of tyrosinase and ribonucleotide reductase, suggesting possible applications in the treatment of skin cancer.[4] Other related compounds have been explored as calcium channel blockers and for their antitubercular properties.[11][12][13]
The mechanism of action for many of these compounds is still under investigation, but for those targeting cancer, proposed mechanisms include the inhibition of key enzymes involved in cell proliferation and DNA synthesis.[4] For example, the inhibition of ribonucleotide reductase would directly impact the synthesis of deoxyribonucleotides, which are essential for DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of novel 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones via a non-Biginelli-type approach and evaluation of their in vitro anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
